

Icariside E5: A Lignan Glycoside for Research Applications

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Compound of Interest

Compound Name: Icariside E5

Cat. No.: B7982115

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Introduction

Icariside E5 is a lignan glycoside naturally found in plants such as *Capsicum annuum* (red pepper) and *Epimedium brevicornu*. As a research chemical, it has garnered interest for its potential biological activities, primarily its antioxidant properties and its effects on cell proliferation. This document provides an overview of **Icariside E5**, its applications in research, and detailed protocols for its use in in vitro studies.

Product Information

Property	Value
Chemical Name	2-[(2R)-1-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-propanyl]-4-[(1E)-3-hydroxy-1-propen-1-yl]-6-methoxyphenyl β-D-glucopyranoside
Synonyms	Icariside E5
CAS Number	126176-79-2
Molecular Formula	C ₂₆ H ₃₄ O ₁₁
Molecular Weight	522.54 g/mol
Appearance	White to off-white solid
Purity	≥98% (typically confirmed by HPLC)
Solubility	Soluble in DMSO and ethanol.
Storage	Store at -20°C for long-term storage. Protect from light and moisture.

Suppliers

Icariside E5 for research purposes can be obtained from various chemical suppliers. It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound. Reputable suppliers include:

- MedchemExpress
- BOC Sciences
- Key Organics
- Selleck Chemicals
- Cayman Chemical

Biological Activity and Applications

Icariside E5 has demonstrated notable biological activities in preclinical research, making it a valuable tool for investigating cellular processes.

Antioxidant Properties

Icariside E5 is recognized for its antioxidant potential. Lignans, as a class of polyphenolic compounds, are known to scavenge free radicals and protect cells from oxidative stress. This activity can be assessed using various in vitro antioxidant assays.

Endothelial Cell Proliferation

Research has shown that **Icariside E5** can promote the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner.^[1] This effect suggests its potential role in processes such as angiogenesis and tissue repair.

Experimental Protocols

The following are detailed protocols for investigating the biological activities of **Icariside E5** in a research setting.

HUVEC Proliferation Assay

This protocol describes how to assess the effect of **Icariside E5** on the proliferation of HUVECs.

Materials:

- **Icariside E5**
- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)

- 96-well cell culture plates
- Cell counting kit (e.g., CCK-8 or MTT)
- Dimethyl sulfoxide (DMSO)

Protocol:

- **Cell Culture:** Culture HUVECs in EGM-2 supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.
- **Cell Seeding:** Once cells reach 80-90% confluency, detach them using Trypsin-EDTA, and seed them into 96-well plates at a density of 5×10^3 cells per well in 100 µL of EGM-2. Allow the cells to adhere overnight.
- **Compound Preparation:** Prepare a stock solution of **Icariside E5** in DMSO. Further dilute the stock solution with EGM-2 to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM). Ensure the final DMSO concentration in all wells is less than 0.1%.
- **Treatment:** Replace the medium in each well with 100 µL of the prepared **Icariside E5** solutions. Include a vehicle control group (medium with DMSO) and a positive control if available.
- **Incubation:** Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
- **Proliferation Assessment:**
 - **CCK-8 Assay:** Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours. Measure the absorbance at 450 nm using a microplate reader.
 - **MTT Assay:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm.
- **Data Analysis:** Calculate the percentage of cell proliferation relative to the vehicle control.

Expected Results:

Icariside E5 is expected to increase the proliferation of HUVECs in a concentration-dependent manner.

DPPH Radical Scavenging Assay

This protocol outlines a method to evaluate the antioxidant capacity of **Icariside E5** by measuring its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

- **Icariside E5**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol
- Ascorbic acid or Trolox (positive control)
- 96-well microplate
- Spectrophotometer

Protocol:

- **DPPH Solution Preparation:** Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
- **Compound Preparation:** Prepare a stock solution of **Icariside E5** in methanol or ethanol. Create a series of dilutions to test a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid or Trolox).
- **Assay Reaction:**
 - In a 96-well plate, add 100 µL of the **Icariside E5** dilutions or the positive control to the wells.
 - Add 100 µL of the 0.1 mM DPPH solution to each well.
 - For the blank, add 100 µL of methanol/ethanol and 100 µL of the DPPH solution.

- For the negative control, add 100 µL of the sample dilution and 100 µL of methanol/ethanol.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.
- Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
 - % Scavenging = $[(\text{Abs_blank} - \text{Abs_sample}) / \text{Abs_blank}] \times 100$
 - Determine the IC₅₀ value, which is the concentration of **Icariside E5** required to scavenge 50% of the DPPH radicals.

Data Presentation

Table 1: Effect of **Icariside E5** on HUVEC Proliferation

Concentration (µM)	% Proliferation (Mean ± SD)
0	100.0 ± 5.2
1	108.3 ± 6.1
5	115.7 ± 7.5
10	124.1 ± 8.3
20	135.8 ± 9.1
50	142.3 ± 10.4

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

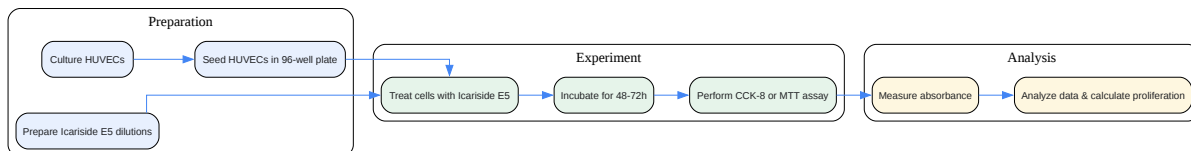
Table 2: Antioxidant Activity of **Icariside E5** (DPPH Assay)

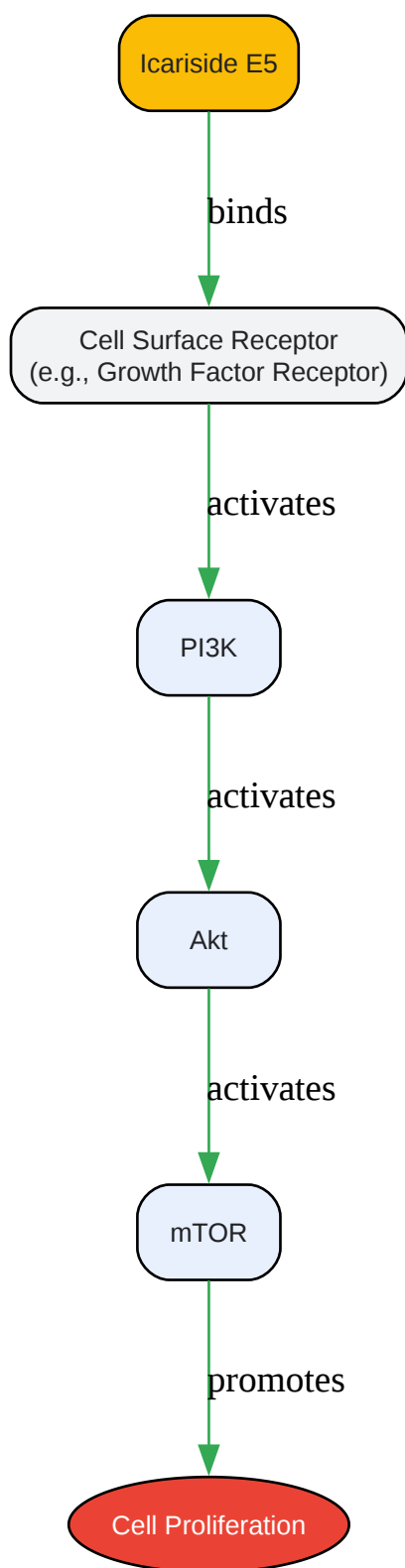
Compound	IC ₅₀ (µg/mL)
Icariside E5	TBD
Ascorbic Acid	TBD

TBD: To be determined by experimentation.

Visualizations

Experimental Workflow for HUVEC Proliferation Assay





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References

- 1. medchemexpress.com [medchemexpress.com]
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